Reduced Lipophilicity (LogP) Compared with the 5‑Phenyl Analog Improves Aqueous Compatibility
The 5‑isopropenyl substituent imparts substantially lower lipophilicity than the 5‑phenyl substituent commonly found in analogous 2‑(4‑bromophenyl)‑1,3,4‑oxadiazole derivatives. The target compound exhibits a computed logP of 3.53 , while 2‑(4‑bromophenyl)‑5‑phenyl‑1,3,4‑oxadiazole (CAS 21510‑43‑0) has a logP of 4.17 . This 0.64‑unit reduction translates to a ~4.4‑fold lower octanol‑water partition coefficient, favoring better aqueous solubility and potentially improved pharmacokinetic profiles.
| Evidence Dimension | Lipophilicity (LogP, octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.53 |
| Comparator Or Baseline | 2‑(4‑Bromophenyl)‑5‑phenyl‑1,3,4‑oxadiazole (CAS 21510‑43‑0): LogP = 4.17 |
| Quantified Difference | ΔLogP = –0.64 (~4.4‑fold lower partition coefficient) |
| Conditions | Computed values (Chemsrc database) |
Why This Matters
For procurement decisions in medicinal chemistry programs, lower logP can correlate with reduced non‑specific binding and better aqueous solubility, making the target compound a more suitable starting point for lead optimization where polarity is desired.
